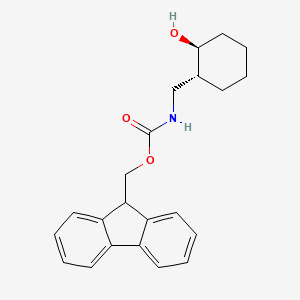
(1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol is a complex organic compound that features a fluorenyl group, a cyclohexyl group, and a carbamate linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol typically involves multiple steps:
Formation of the Fluorenyl Group: The fluorenyl group can be synthesized through Friedel-Crafts acylation of fluorene.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.
Carbamate Formation: The final step involves the reaction of the fluorenyl and cyclohexyl intermediates with an isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenylmethyl cyclohexylmethanol.
Substitution: Formation of N-alkylated carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol is used as a protecting group for amines due to its stability and ease of removal under mild conditions.
Biology
The compound is studied for its potential as a prodrug, where the carbamate linkage can be hydrolyzed to release active pharmaceutical ingredients in a controlled manner.
Medicine
Research is ongoing to explore its use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry
In materials science, the compound is investigated for its potential use in the development of novel polymers and coatings due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol involves the hydrolysis of the carbamate linkage, releasing the active fluorenyl and cyclohexyl components. These components can interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9H-Fluoren-9-yl)methyl carbamate: Lacks the cyclohexyl group, making it less bulky and potentially less selective in its applications.
Cyclohexylmethyl carbamate: Lacks the fluorenyl group, which may reduce its stability and effectiveness in certain applications.
Uniqueness
(1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol is unique due to the combination of the fluorenyl and cyclohexyl groups, which confer both stability and specificity in its interactions. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
1217461-20-5 |
|---|---|
Molekularformel |
C22H25NO3 |
Molekulargewicht |
351.446 |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[[(1R,2S)-2-hydroxycyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C22H25NO3/c24-21-12-6-1-7-15(21)13-23-22(25)26-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-21,24H,1,6-7,12-14H2,(H,23,25)/t15-,21+/m1/s1 |
InChI-Schlüssel |
DLDUSAROVXDNNQ-VFNWGFHPSA-N |
SMILES |
C1CCC(C(C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Synonyme |
(1S,2R)-trans-2-(FMoc-aMinoMethyl)cyclohexanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















